3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol
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Overview
Description
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol is a chemical compound with the empirical formula C12H26O5S2This compound is characterized by the presence of multiple ether and thiol groups, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol typically involves the reaction of ethylene glycol with thiol-containing reagents. One common method is the reaction of ethylene glycol with thionyl chloride to form the corresponding chlorinated intermediate, which is then reacted with sodium hydrosulfide to introduce the thiol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the ether linkages.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Smaller thiol-containing compounds are formed.
Substitution: Alkylated derivatives of the compound are produced.
Scientific Research Applications
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in polymer chemistry.
Biology: The compound is employed in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol exerts its effects involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This interaction is crucial in its applications in drug delivery and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Similar in structure but lacks thiol groups.
Tetraethylene glycol: Contains ether linkages but no thiol groups.
Hexa(ethylene glycol) dithiol: Another name for the same compound.
Uniqueness
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol is unique due to the presence of both ether and thiol groups, which provide it with a combination of reactivity and solubility properties that are not found in similar compounds. This makes it particularly useful in applications requiring both cross-linking and thiol reactivity .
Properties
CAS No. |
40959-84-0 |
---|---|
Molecular Formula |
C12H26O4S3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C12H26O4S3/c17-9-5-13-1-3-15-7-11-19-12-8-16-4-2-14-6-10-18/h17-18H,1-12H2 |
InChI Key |
GHNIYYNEZFFPRS-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCSCCOCCOCCS)OCCS |
Origin of Product |
United States |
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